molecular formula C17H15N5O7 B14518835 1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol CAS No. 62576-12-9

1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol

Cat. No.: B14518835
CAS No.: 62576-12-9
M. Wt: 401.3 g/mol
InChI Key: ZDRPFHDDPABHBJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are heterocyclic compounds containing nitrogen, while nitrophenols are aromatic compounds with nitro groups attached to the benzene ring

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-phenylimidazole can undergo various reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide.

    Reduction: Using agents such as sodium borohydride.

    Substitution: Halogenation reactions using reagents like bromine.

2,4,6-Trinitrophenol is known for its explosive properties and can undergo:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, electrochemical reduction.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Dimethyl-5-phenylimidazole;2,4,6-trinitrophenol has several applications:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62576-12-9

Molecular Formula

C17H15N5O7

Molecular Weight

401.3 g/mol

IUPAC Name

1,4-dimethyl-5-phenylimidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C11H12N2.C6H3N3O7/c1-9-11(13(2)8-12-9)10-6-4-3-5-7-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H

InChI Key

ZDRPFHDDPABHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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